1-(2-Methylphenyl)-1,4-diazepane acetate
Overview
Description
1-(2-Methylphenyl)-1,4-diazepane acetate is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound features a 2-methylphenyl group attached to the diazepane ring, with an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-1,4-diazepane acetate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the 2-Methylphenyl Group: This step involves the alkylation of the diazepane ring with a 2-methylphenyl halide in the presence of a strong base.
Acetylation: The final step is the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-1,4-diazepane acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted products.
Scientific Research Applications
1-(2-Methylphenyl)-1,4-diazepane acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-1,4-diazepane acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the diazepane ring plays a crucial role in its biological activity.
Comparison with Similar Compounds
1-Phenyl-1,4-diazepane acetate: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chlorophenyl)-1,4-diazepane acetate: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1-(2-Methylphenyl)-1,4-oxazepane acetate: Similar structure but with an oxygen atom in the ring instead of a nitrogen atom.
Uniqueness: 1-(2-Methylphenyl)-1,4-diazepane acetate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The acetate ester functional group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
acetic acid;1-(2-methylphenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14;1-2(3)4/h2-3,5-6,13H,4,7-10H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDGTSXUYOUZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCNCC2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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